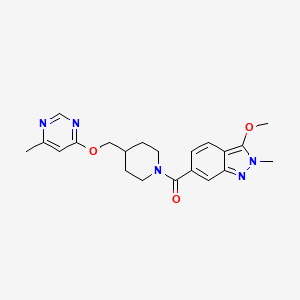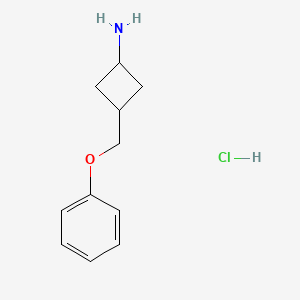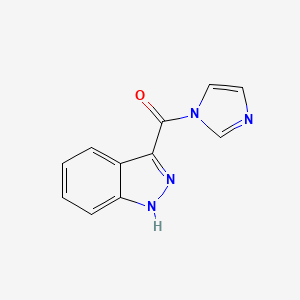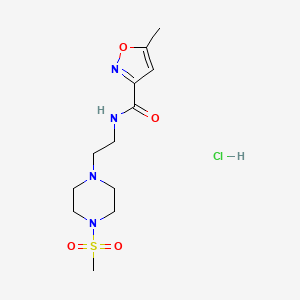
(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a methoxy group, a methyl group, an indazole ring, a pyrimidine ring, and a piperidine ring . This compound is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C20H21N9O2, with an average mass of 419.440 Da and a monoisotopic mass of 419.181824 Da . The structure includes a 2H-indazole ring, which is a type of heterocyclic compound containing nitrogen atoms .
Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
Compounds with complex structures, including indazolyl, pyrimidinyl, and piperidinyl moieties, are often synthesized for the purpose of evaluating their potential as anticancer agents. For instance, a study detailed the synthesis of various compounds through reactions with different nucleophile agents, leading to the creation of hydroxy pyrazoles and oxazoles, which were then assessed for their anticancer activity (Gouhar & Raafat, 2015). Such research underscores the importance of synthetic chemistry in the development of new therapeutic agents.
Novel Methodologies in Organic Synthesis
Research on molecules containing piperidine and pyridine rings highlights the challenges and innovations in synthesizing heterocycles, crucial for pharmaceutical development. A study reported an efficient method for synthesizing a compound with both piperidine and pyridine rings, showcasing a key step involving chiral methyl group introduction, which is significant for creating bioactive molecules with potential applications in drug discovery (Zhang et al., 2020).
Antimicrobial Activity of Pyridine Derivatives
Another aspect of scientific research involves the synthesis of pyridine derivatives to explore their antimicrobial properties. A study synthesized a series of pyridine derivatives and evaluated their in vitro antimicrobial activity, demonstrating variable and modest efficacy against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This line of research is critical for identifying new compounds that could lead to the development of novel antimicrobial agents.
Structural and Molecular Analysis
Investigations into the crystal and molecular structures of certain compounds provide insights into their potential interactions and functionalities. For example, the structural analysis of a related compound revealed intermolecular hydrogen bonding, contributing to the stability of the molecule and potentially influencing its biological activity (Lakshminarayana et al., 2009).
Propriétés
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-10-19(23-13-22-14)29-12-15-6-8-26(9-7-15)20(27)16-4-5-17-18(11-16)24-25(2)21(17)28-3/h4-5,10-11,13,15H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBBYLETVCKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679213.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)



![[1-(Methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2679223.png)
![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)
![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)
![3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2679234.png)